2'-Azetidinomethyl-3,4,5-trifluorobenzophenone
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Overview
Description
2’-Azetidinomethyl-3,4,5-trifluorobenzophenone is a chemical compound known for its unique structure and properties. It is characterized by the presence of an azetidine ring attached to a benzophenone core, which is further substituted with trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Azetidinomethyl-3,4,5-trifluorobenzophenone typically involves the reaction of 3,4,5-trifluorobenzophenone with azetidine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Common bases used in this reaction include sodium hydride or potassium tert-butoxide .
Industrial Production Methods
Industrial production of 2’-Azetidinomethyl-3,4,5-trifluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2’-Azetidinomethyl-3,4,5-trifluorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzophenones.
Scientific Research Applications
2’-Azetidinomethyl-3,4,5-trifluorobenzophenone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 2’-Azetidinomethyl-3,4,5-trifluorobenzophenone involves its interaction with specific molecular targets. The azetidine ring and trifluoromethyl groups contribute to its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2’-Azetidinomethyl-3,4-difluorobenzophenone
- 2’-Azetidinomethyl-3,5-difluorobenzophenone
- 2’-Azetidinomethyl-4,5-difluorobenzophenone
Uniqueness
2’-Azetidinomethyl-3,4,5-trifluorobenzophenone stands out due to the presence of three trifluoromethyl groups, which enhance its chemical stability and reactivity.
Properties
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO/c18-14-8-12(9-15(19)16(14)20)17(22)13-5-2-1-4-11(13)10-21-6-3-7-21/h1-2,4-5,8-9H,3,6-7,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAISJLJOSNBTJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C(=C3)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643732 |
Source
|
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-38-9 |
Source
|
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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